2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(trifluoromethyl)benzoic acid
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Overview
Description
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(trifluoromethyl)benzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a trifluoromethyl group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(trifluoromethyl)benzoic acid typically involves the protection of an amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(trifluoromethyl)benzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Peptide Coupling: Reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in the presence of DMF.
Major Products Formed
Fmoc Removal: The major product is the deprotected amino acid.
Peptide Coupling: The major product is the peptide bond formed between the amino acids.
Scientific Research Applications
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(trifluoromethyl)benzoic acid is widely used in scientific research, particularly in the field of peptide synthesis. It serves as a protecting group for amino acids, allowing for the selective formation of peptide bonds. This compound is also used in the synthesis of complex peptides and proteins, which are essential for studying biological processes and developing new pharmaceuticals.
Mechanism of Action
The primary mechanism of action for 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(trifluoromethyl)benzoic acid involves the protection of amino groups during chemical reactions. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. This allows for the selective formation of peptide bonds. The Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid
Uniqueness
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(trifluoromethyl)benzoic acid is unique due to the presence of the trifluoromethyl group, which can enhance the compound’s stability and reactivity. This makes it particularly useful in peptide synthesis, where stability and selectivity are crucial.
Properties
Molecular Formula |
C23H16F3NO4 |
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Molecular Weight |
427.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C23H16F3NO4/c24-23(25,26)13-9-10-18(21(28)29)20(11-13)27-22(30)31-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,27,30)(H,28,29) |
InChI Key |
MPQMRDDWYZTZKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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